(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
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Overview
Description
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, a sulfanyl group, and a pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can yield primary or secondary amines.
Scientific Research Applications
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[2-amino-6-(4-chlorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
- (3S,4S)-1-[2-amino-6-(4-bromophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
- (3S,4S)-1-[2-amino-6-(4-methylphenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
Uniqueness
The uniqueness of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-16(23)6-7-21(9-12(16)22)13-8-14(20-15(18)19-13)24-11-4-2-10(17)3-5-11/h2-5,8,12,22-23H,6-7,9H2,1H3,(H2,18,19,20)/t12-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETXSZWNBXORTI-LRDDRELGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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